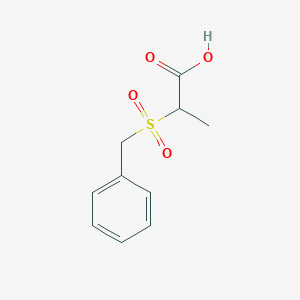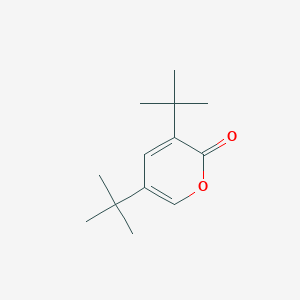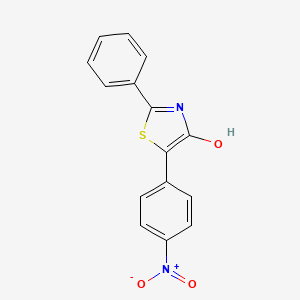![molecular formula C12H16N4O4 B13997724 5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine CAS No. 28219-94-5](/img/structure/B13997724.png)
5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine is a nitrogen-containing heterocyclic compound This compound features a unique structure that includes both imidazole and pyrazine rings, making it an interesting subject for various scientific studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes under thermal conditions . This reaction proceeds via an air oxidative cyclocondensation mechanism, yielding the desired imidazo[4,5-b]pyrazine derivatives in excellent yields (83%-87%) .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary, but they generally aim to replicate the efficient laboratory synthesis on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyrazine derivatives and related heterocyclic compounds such as imidazo[4,5-b]pyridines . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets 5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine apart is its specific substitution pattern and the presence of the pentofuranosyl group. This unique structure can confer distinct biological properties and make it a valuable compound for specific research and industrial applications .
Propiedades
Número CAS |
28219-94-5 |
|---|---|
Fórmula molecular |
C12H16N4O4 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-(5,6-dimethylimidazo[4,5-b]pyrazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4/c1-5-6(2)15-11-10(14-5)13-4-16(11)12-9(19)8(18)7(3-17)20-12/h4,7-9,12,17-19H,3H2,1-2H3 |
Clave InChI |
YSIFUYINHCLQAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)N=CN2C3C(C(C(O3)CO)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)


![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)




![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)



